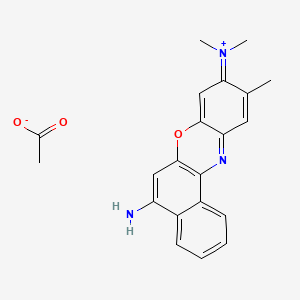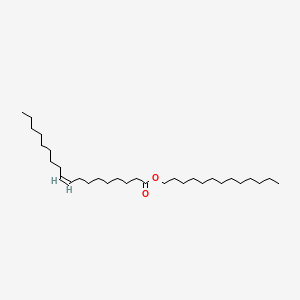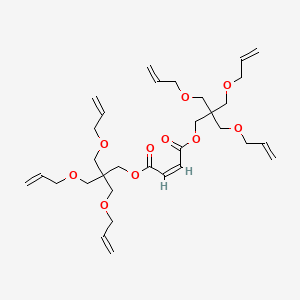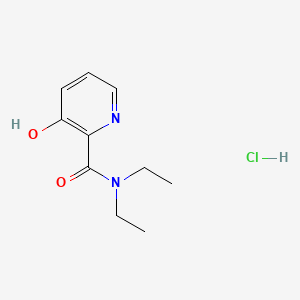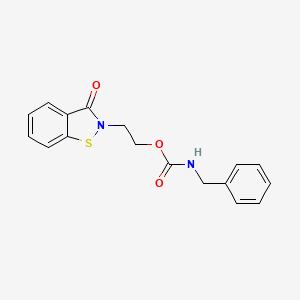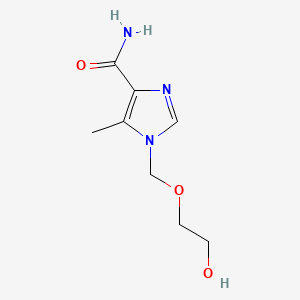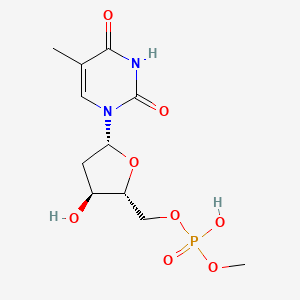
Methyl thymidine 5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl thymidine 5’-phosphate is a modified nucleotide that plays a crucial role in various biological processes. It is a derivative of thymidine, a nucleoside component of DNA, where the thymine base is attached to a deoxyribose sugar. The addition of a methyl group and a phosphate group at the 5’ position enhances its stability and functionality in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thymidine 5’-phosphate typically involves the phosphorylation of methyl thymidine. One common method is the phosphoramidite approach, which is widely used for the chemical synthesis of oligonucleotides. This method involves the activation of nucleoside phosphoramidites with a coupling agent, such as 1H-tetrazole, to form the desired phosphate linkage .
Industrial Production Methods
Industrial production of methyl thymidine 5’-phosphate often employs automated synthesizers that utilize the phosphoramidite method. These machines can efficiently produce large quantities of the compound with high purity. The process involves sequential addition of nucleoside phosphoramidites, followed by oxidation and deprotection steps to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl thymidine 5’-phosphate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the phosphate group to a phosphite.
Substitution: Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl thymidine 5’-phosphate can yield a carbonyl-containing nucleotide, while substitution reactions can produce various functionalized nucleotides .
Scientific Research Applications
Methyl thymidine 5’-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Serves as a substrate for various enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the production of synthetic DNA for research and therapeutic purposes
Mechanism of Action
The mechanism of action of methyl thymidine 5’-phosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can affect the stability and function of the DNA molecule. The compound can also interact with various enzymes, such as thymidylate kinase, which phosphorylates it to form thymidine diphosphate .
Comparison with Similar Compounds
Similar Compounds
Thymidine 5’-triphosphate: A triphosphate analog used in DNA synthesis.
Thymidine monophosphate: A monophosphate analog involved in DNA metabolism.
Thymidine 5’-(dithio)phosphate: A modified nucleotide with a dithio linkage .
Uniqueness
Methyl thymidine 5’-phosphate is unique due to its enhanced stability and functionality compared to other thymidine analogs. The presence of the methyl group and the phosphate group at the 5’ position provides additional stability and makes it a valuable tool in various biochemical applications .
Properties
CAS No. |
55728-65-9 |
|---|---|
Molecular Formula |
C11H17N2O8P |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N2O8P/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(21-9)5-20-22(17,18)19-2/h4,7-9,14H,3,5H2,1-2H3,(H,17,18)(H,12,15,16)/t7-,8+,9+/m0/s1 |
InChI Key |
IJTUGJOZUVUTDF-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


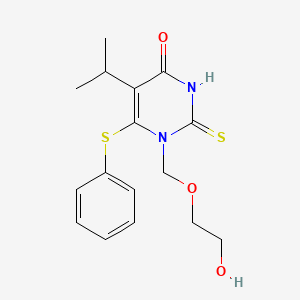
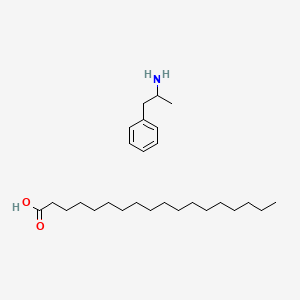
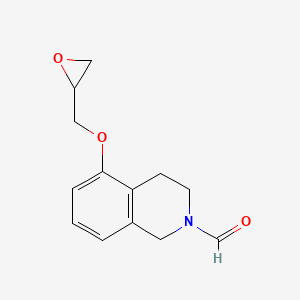
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)

